

In-Depth Technical Guide on the Physicochemical Properties of Blonanserin C-d8

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Compound of Interest

Compound Name: *Blonanserin C-d8*

Cat. No.: *B15142377*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Blonanserin C-d8**, a deuterated analog of a major metabolite of the atypical antipsychotic, Blonanserin. Given the limited availability of data for **Blonanserin C-d8**, this guide also includes relevant information for its non-deuterated counterpart, Blonanserin C, and the parent compound, Blonanserin, to provide a broader context for research and development.

Blonanserin C, also known as N-desethyl blonanserin, is a significant metabolite of Blonanserin and is also considered a process-related impurity during the synthesis of the parent drug.^[1]

The deuterated form, **Blonanserin C-d8**, is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of Blonanserin and its metabolites in biological matrices.

Physicochemical and Molecular Properties

The following tables summarize the available quantitative data for **Blonanserin C-d8**, Blonanserin C, and the parent compound, Blonanserin.

Table 1: Molecular Properties

Property	Blonanserin C-d8	Blonanserin C	Blonanserin (Parent Compound)
Molecular Formula	C21H18D8FN3[2]	C21H26FN3[1][3]	C23H30FN3[4]
Molecular Weight	347.50 g/mol	339.4 g/mol	367.5 g/mol
IUPAC Name	Not Available	4-(4-fluorophenyl)-2-piperazin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine	2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
CAS Number	Not Available	132811-84-8	132810-10-7

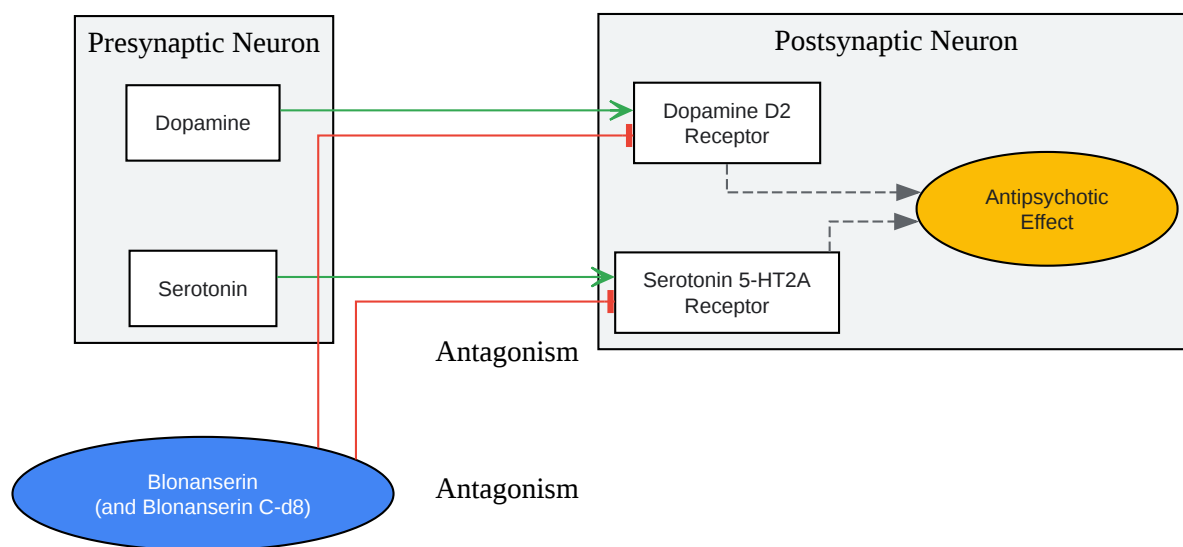
Table 2: Physicochemical Properties

Property	Blonanserin C-d8	Blonanserin C	Blonanserin (Parent Compound)
Melting Point	Not Available	148 °C	123-126 °C
logP	Not Available	4.7	5.266
pKa (Strongest Basic)	Not Available	Not Available	7.97
Polar Surface Area	Not Available	Not Available	19.7 Å²
Solubility	10 mM in DMSO	Not Available	Sparingly soluble in methanol and ethanol; practically insoluble in water; ≥9.2 mg/mL in DMSO

Signaling Pathways

Blonanserin C-d8 is expected to have a pharmacological profile similar to its parent compound, Blonanserin. Blonanserin is an atypical antipsychotic that acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. It also exhibits high affinity for the

dopamine D3 receptor. Its low affinity for other receptors, such as muscarinic, adrenergic, and histaminic receptors, is thought to contribute to its favorable side-effect profile. The antagonism of D2 and 5-HT2A receptors is a key mechanism for its antipsychotic effects, addressing both the positive and negative symptoms of schizophrenia.



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Blonanserin's primary mechanism of action.

Experimental Protocols

Blonanserin C-d8 is primarily used as an internal standard in bioanalytical methods. The following is a representative protocol for the quantification of Blonanserin and its metabolites in plasma, synthesized from published research.

Protocol: LC-MS/MS Analysis of Blonanserin and Metabolites in Plasma

This protocol is adapted from methodologies described for the analysis of Blonanserin and N-desethyl blonanserin (Blonanserin C).

1. Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of plasma sample, add a known concentration of the internal standard (**Blonanserin C-d8**).
- Add 300 μ L of a precipitating agent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

- Column: A C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 μ m) is commonly used.
- Mobile Phase A: A mixture of methanol and water (e.g., 75:25, v/v) with an additive like 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile containing 0.1% formic acid.
- Flow Rate: 0.5 - 0.6 mL/min.
- Column Temperature: 35 $^{\circ}$ C.
- Injection Volume: 10 μ L.
- Gradient: A suitable gradient is run to separate the analytes from the matrix components.

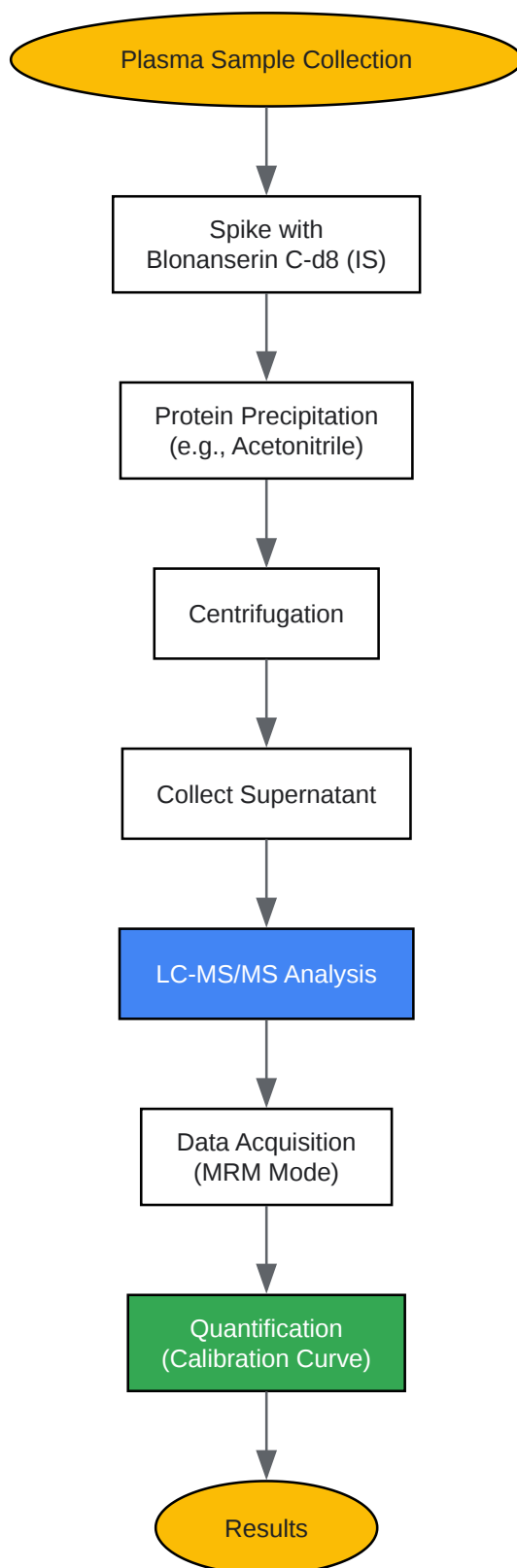
3. Mass Spectrometry (MS/MS) Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Blonanserin: m/z 368.10 \rightarrow 296.90

- N-desethyl blonanserine (Blonanserine C): m/z 340.15 \rightarrow 297.05
- N-desethyl blonanserine-d8 (**Blonanserine C-d8**): m/z 348.15 \rightarrow 302.05
- The collision energy and other instrument parameters should be optimized for each analyte to achieve maximum sensitivity.

4. Quantification

- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (**Blonanserine C-d8**) against the concentration of the analyte in a series of calibration standards.
- The concentration of the analyte in the unknown samples is then determined from this calibration curve.



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A typical workflow for bioanalysis using **Blonanserin C-d8**.

Safety and Handling

A specific Safety Data Sheet (SDS) for **Blonanserin C-d8** is not readily available. Therefore, it should be handled with the same precautions as the parent compound, Blonanserin.

Blonanserin is harmful if swallowed. It is intended for research use only and not for human or veterinary use. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

Blonanserin C-d8 is a critical tool for researchers in pharmacokinetics and drug metabolism studies involving Blonanserin. While a complete physicochemical profile for this specific deuterated metabolite is not yet publicly available, the data for its non-deuterated analog and the parent compound provide a strong foundation for its application in a research setting. The primary utility of **Blonanserin C-d8** lies in its role as an internal standard, where its chemical similarity to the analyte of interest and its distinct mass allow for highly accurate and precise quantification in complex biological matrices. Researchers should refer to the safety information for Blonanserin and handle this compound with appropriate care in a laboratory setting.

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